2-Butoxy-1-chloro-3-fluoro-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-1-chloro-3-fluoro-4-nitrobenzene is an organic compound with the molecular formula C10H11ClFNO3. It is a derivative of benzene, characterized by the presence of butoxy, chloro, fluoro, and nitro substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-1-chloro-3-fluoro-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-butoxy-1-chloro-3-fluorobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-1-chloro-3-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Reduction: 2-Butoxy-1-chloro-3-fluoro-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butoxy-1-chloro-3-fluoro-4-nitrobenzene is used in several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It is employed in studies investigating the effects of nitroaromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-Butoxy-1-chloro-3-fluoro-4-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group. In substitution reactions, the electron-withdrawing effects of the chloro and fluoro groups facilitate the nucleophilic attack on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
- 2-Butoxy-1-chloro-4-nitrobenzene
- 2-Butoxy-1-fluoro-4-nitrobenzene
- 2-Butoxy-1-chloro-3-nitrobenzene
Uniqueness
2-Butoxy-1-chloro-3-fluoro-4-nitrobenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both chloro and fluoro groups, along with the butoxy and nitro groups, imparts distinct chemical reactivity and properties compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-butoxy-1-chloro-3-fluoro-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO3/c1-2-3-6-16-10-7(11)4-5-8(9(10)12)13(14)15/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGZLHOGSJDWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.